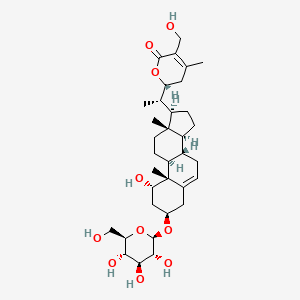
Physagulin-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of physagulin-d involves several steps, starting from the extraction of the plant material. The primary method involves the use of high-performance liquid chromatography (HPLC) to isolate the compound from the butanolic fraction of the plant’s leaves . The reaction conditions typically involve the use of methanol as a solvent and various chromatographic techniques to purify the compound .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Physagulin-d undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Physagulin-d has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying steroid glycosides and their reactions . In biology, this compound is investigated for its potential anti-inflammatory, anticancer, and immunomodulatory properties . In medicine, it is being explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders . In industry, this compound may be used in the development of new drugs and bioactive compounds .
Mechanism of Action
The mechanism of action of physagulin-d involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by modulating the activity of enzymes and signaling molecules involved in various biological processes . The compound’s glycosylation pattern plays a crucial role in its biological activity, influencing its interaction with cellular receptors and enzymes .
Comparison with Similar Compounds
Physagulin-d is unique among similar compounds due to its specific glycosylation pattern and biological activity . Similar compounds include other withanolides such as withanoside IV and withanoside VI, which also exhibit diverse biological activities . this compound stands out due to its distinct chemical structure and potential therapeutic applications .
Properties
CAS No. |
146713-92-0 |
|---|---|
Molecular Formula |
C34H52O10 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H52O10/c1-16-11-25(43-31(41)21(16)14-35)17(2)22-7-8-23-20-6-5-18-12-19(42-32-30(40)29(39)28(38)26(15-36)44-32)13-27(37)34(18,4)24(20)9-10-33(22,23)3/h5,17,19-20,22-30,32,35-40H,6-15H2,1-4H3/t17-,19+,20-,22+,23-,24-,25+,26+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |
InChI Key |
KRHHFPJGGBLAAH-MYBCZMNMSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


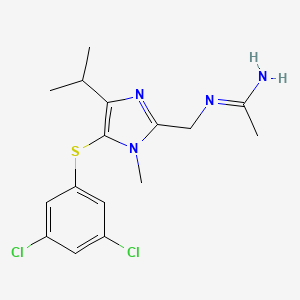
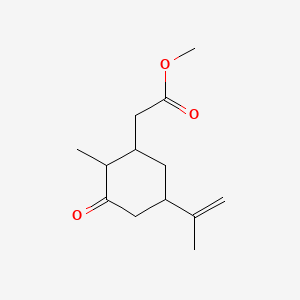
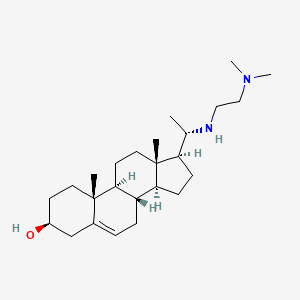
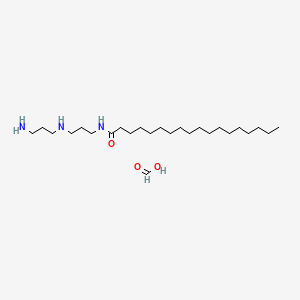
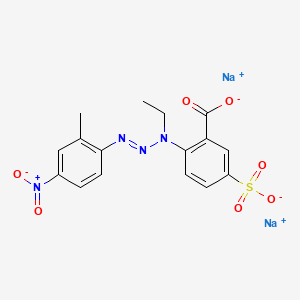
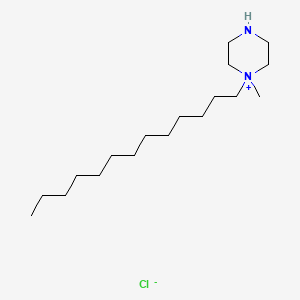
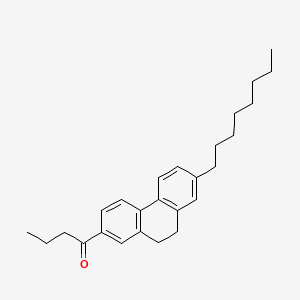
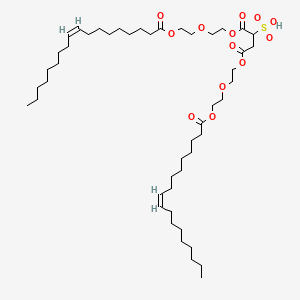
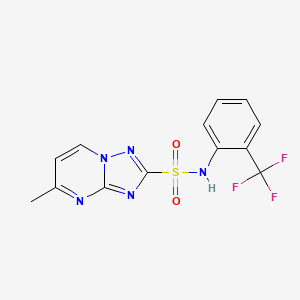
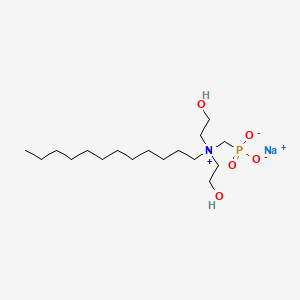
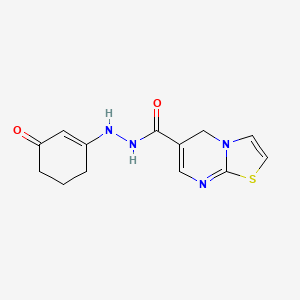

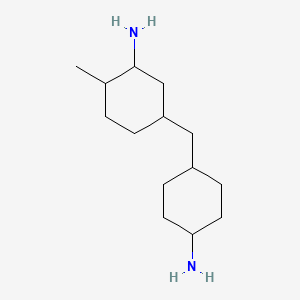
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
